![molecular formula C24H29N5O4S B2766027 2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N,N-diethylquinoxaline-6-sulfonamide CAS No. 1215545-83-7](/img/structure/B2766027.png)
2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N,N-diethylquinoxaline-6-sulfonamide
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Overview
Description
2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N,N-diethylquinoxaline-6-sulfonamide is a complex organic compound known for its diverse applications in scientific research. This compound features a quinoxaline core, a piperazine ring, and a benzo[d][1,3]dioxole moiety, making it a unique molecule with significant potential in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N,N-diethylquinoxaline-6-sulfonamide typically involves multiple steps. One common method includes the reaction of 2-chloropyrimidine with 1-(3’,4’-methylenedioxybenzyl)piperazine in the presence of anhydrous potassium carbonate and xylene at 130°C for 9 hours . This reaction forms the intermediate, which is then further reacted with diethylamine and sulfonyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N,N-diethylquinoxaline-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium hydride in dimethylformamide at 60°C.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound's structure incorporates a sulfonamide group, which is significant in medicinal chemistry for its broad pharmacological activities. Sulfonamides are known for their antibacterial properties and have been utilized in various therapeutic contexts.
Antibacterial Activity
Sulfonamide derivatives have demonstrated effectiveness against a range of bacterial infections. The incorporation of the benzodioxole moiety enhances the compound's interaction with biological targets, potentially increasing its antibacterial efficacy .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes, which is crucial for developing treatments for conditions like diabetes and Alzheimer’s disease.
α-Glucosidase Inhibition
Research has shown that compounds similar to 2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N,N-diethylquinoxaline-6-sulfonamide can inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can help manage blood sugar levels in Type 2 Diabetes Mellitus .
Acetylcholinesterase Inhibition
Inhibitors of acetylcholinesterase are being explored for their potential in treating Alzheimer's disease. The sulfonamide group in this compound may contribute to its inhibitory activity against this enzyme, thus enhancing cognitive function .
Antitumor Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The structural features allow it to interact with cancer cell lines effectively.
Cytotoxicity Studies
Experimental data suggest that derivatives of the compound exhibit cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. These studies utilize quantitative structure–activity relationship (QSAR) models to predict and enhance the cytotoxic potential of similar compounds .
Molecular Modeling and QSAR Analysis
Molecular modeling techniques have been employed to understand the interactions between the compound and its biological targets better. QSAR analysis allows researchers to predict the biological activity based on chemical structure modifications. This approach aids in designing more potent derivatives by optimizing specific molecular features .
Summary Table of Applications
Application Area | Description |
---|---|
Antibacterial Activity | Effective against various bacterial strains; enhances therapeutic efficacy through structural modifications. |
Enzyme Inhibition | Inhibits α-glucosidase and acetylcholinesterase; potential treatments for diabetes and Alzheimer's disease. |
Antitumor Activity | Exhibits cytotoxic effects on multiple cancer cell lines; promising anticancer agent based on structural features. |
Molecular Modeling | Utilizes QSAR analysis for predicting activity; assists in designing more effective derivatives. |
Mechanism of Action
The mechanism of action of 2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N,N-diethylquinoxaline-6-sulfonamide involves its interaction with specific molecular targets. It acts as a dopamine agonist, stimulating dopamine receptors in the brain . Additionally, it exhibits α2-adrenergic antagonist properties, which contribute to its pharmacological effects . The compound’s unique structure allows it to modulate various signaling pathways, leading to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
Piribedil: A dopamine agonist with a similar piperazine and benzo[d][1,3]dioxole structure.
Trivastal: Another compound with comparable pharmacological properties.
Uniqueness
What sets 2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N,N-diethylquinoxaline-6-sulfonamide apart is its quinoxaline core, which imparts unique chemical and biological properties. This structural feature enhances its potential as a versatile research tool and therapeutic agent.
Biological Activity
The compound 2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N,N-diethylquinoxaline-6-sulfonamide is a sulfonamide derivative that exhibits significant biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C22H24N4O6S, with a molecular weight of 440.46 g/mol. The structure features a quinoxaline core linked to a piperazine moiety and a benzodioxole group, contributing to its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C22H24N4O6S |
Molecular Weight | 440.46 g/mol |
CAS Number | 866039-66-9 |
Antibacterial Activity
Research has shown that sulfonamides, including this compound, possess notable antibacterial properties. The mechanism of action typically involves the inhibition of bacterial folate synthesis by competing with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase, leading to bacteriostatic effects.
In a study evaluating various sulfonamide derivatives, compounds similar to this one demonstrated moderate to strong activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The IC50 values for these compounds ranged from 2.14 µM to 21.25 µM, indicating their potential as effective antibacterial agents .
Enzyme Inhibition
The compound also exhibits enzyme inhibitory activity. Specifically, it has been tested for its ability to inhibit acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.
In studies, derivatives containing the piperazine moiety showed strong AChE inhibition with IC50 values significantly lower than those of known inhibitors like donepezil. For instance, one derivative had an IC50 value of 0.63 µM compared to donepezil's 0.82 µM . Urease inhibition is also noteworthy as it plays a role in treating conditions like kidney stones and certain infections.
Case Studies
- Antimicrobial Efficacy : A study conducted on various synthesized sulfonamides revealed that compounds with structural similarities to our target compound exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Neuroprotective Effects : Another investigation highlighted the neuroprotective potential of piperazine-containing compounds in models of neurodegeneration, suggesting that they may protect neuronal cells from oxidative stress and apoptosis.
- Anticancer Properties : Preliminary studies indicate that sulfonamide derivatives can exhibit anticancer properties by inducing apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N,N-diethylquinoxaline-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O4S/c1-3-29(4-2)34(30,31)19-6-7-20-21(14-19)25-15-24(26-20)28-11-9-27(10-12-28)16-18-5-8-22-23(13-18)33-17-32-22/h5-8,13-15H,3-4,9-12,16-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOONBFTJYFJIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=NC=C(N=C2C=C1)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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